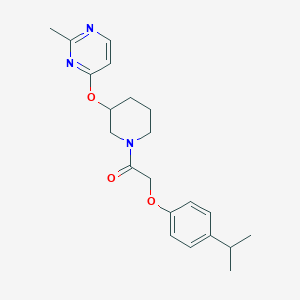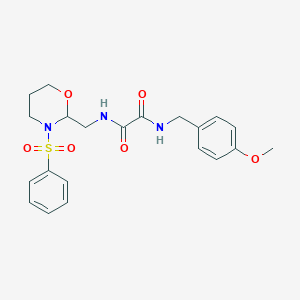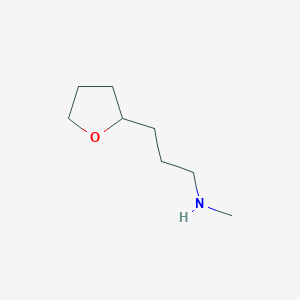
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as IPMPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the adenosine A2A receptor, which plays an important role in the regulation of various physiological processes in the body.
作用机制
The mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its selective binding to the adenosine A2A receptor, which is found in various tissues throughout the body. This binding inhibits the activity of the receptor and leads to a decrease in the levels of cyclic AMP (cAMP), a second messenger that plays an important role in many cellular processes. The inhibition of the adenosine A2A receptor has been shown to have a variety of effects on physiological processes, including the regulation of blood pressure, heart rate, and immune function.
Biochemical and Physiological Effects:
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cAMP production, the modulation of dopamine signaling in the brain, and the regulation of blood pressure and heart rate. 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in laboratory experiments is its selective binding to the adenosine A2A receptor, which allows for the specific modulation of this receptor without affecting other receptors in the body. This selectivity makes 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone a valuable tool for studying the role of the adenosine A2A receptor in various physiological processes. However, there are also limitations to the use of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in laboratory experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone. One area of interest is the development of new drugs that target the adenosine A2A receptor for the treatment of neurological disorders, such as Parkinson's disease. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer effects of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone and its effects on various physiological processes.
合成方法
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The detailed synthesis method has been described in several research papers, and it typically involves the use of organic solvents, reagents, and catalysts. The synthesis of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been used to study the role of the adenosine A2A receptor in the regulation of dopamine signaling in the brain. This research has led to a better understanding of the mechanisms underlying certain neurological disorders, such as Parkinson's disease.
属性
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)17-6-8-18(9-7-17)26-14-21(25)24-12-4-5-19(13-24)27-20-10-11-22-16(3)23-20/h6-11,15,19H,4-5,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSIAHSTYFBLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)




![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)


